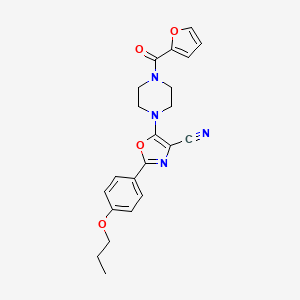
5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C22H22N4O4 and its molecular weight is 406.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A furan-2-carbonyl group.
- A piperazine moiety.
- An oxazole ring.
- A propoxyphenyl substituent.
This unique arrangement contributes to its biological properties, which will be explored in detail.
Synthesis and Characterization
The synthesis of the compound typically involves multi-step organic reactions, including cyclization and functionalization processes. Studies have documented various synthetic pathways that yield this compound with high purity and yield. For instance, the use of piperazine derivatives in combination with furan and oxazole rings has been reported to enhance the efficiency of synthesis while maintaining biological activity .
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. The mechanism appears to involve the modulation of signaling pathways associated with inflammation, such as NF-kB and MAPK pathways .
Analgesic Effects
The compound has also demonstrated notable analgesic properties in animal models. It was found to reduce pain responses in both acute and chronic pain settings, suggesting its potential as a therapeutic agent for pain management. The analgesic effect is likely mediated through its interaction with central nervous system receptors, although further studies are needed to elucidate the exact mechanisms .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its structural components. Key findings from SAR studies include:
- Furan and Oxazole Rings : These heterocyclic structures are essential for binding to biological targets, enhancing potency and selectivity.
- Piperazine Moiety : This component is critical for pharmacokinetic properties, influencing solubility and bioavailability.
- Propoxy Phenyl Group : Variations in this substituent have been shown to affect the compound's affinity for specific receptors involved in pain and inflammation .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Inflammatory Models : In a controlled study involving murine models of inflammation, treatment with the compound resulted in a significant decrease in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells .
- Pain Management Trials : Clinical trials assessing the analgesic effects demonstrated that patients receiving this compound reported lower pain scores compared to those on placebo, indicating its potential utility in clinical settings .
属性
IUPAC Name |
5-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-2-13-28-17-7-5-16(6-8-17)20-24-18(15-23)22(30-20)26-11-9-25(10-12-26)21(27)19-4-3-14-29-19/h3-8,14H,2,9-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJTVAMSQOXAMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CO4)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














